molecular formula C16H16N2O2 B1454982 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid CAS No. 1160995-15-2

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid

Cat. No. B1454982
M. Wt: 268.31 g/mol
InChI Key: NCPNSYDXGVRYAJ-UHFFFAOYSA-N
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Description

“6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid” is a chemical compound . It is a tetrahydronaphthyridine ring-fused chiral amino acid .


Synthesis Analysis

The asymmetric synthesis of the tetrahydronaphthyridine scaffold of TAK-828F, a related compound, has been developed . The synthesis features a newly discovered atom-economical protocol for Heck-type vinylation of chloropyridine using ethylene gas, an unprecedented formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia, and a ruthenium-catalyzed enantioselective transfer hydrogenation as key steps .


Chemical Reactions Analysis

The synthesis of this compound involves several key steps, including a Heck-type vinylation of chloropyridine using ethylene gas, the formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia, and a ruthenium-catalyzed enantioselective transfer hydrogenation .

Scientific Research Applications

Hydrogen Bonded Supramolecular Networks

Studies have highlighted the importance of noncovalent weak interactions, particularly hydrogen bonding, in forming supramolecular networks. Jin et al. (2011) explored the binding of organic bases with carboxylic acid derivatives, revealing that such interactions are crucial in the assembly of proton-transfer complexes, leading to the formation of three-dimensional framework structures. These findings underscore the role of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid derivatives in the development of materials with potential applications in molecular recognition and self-assembly processes (Jin et al., 2011).

Synthesis of Biologically Active Derivatives

Guiadeen et al. (2008) reported an expeditious synthesis of 3-(difluoromethoxy)- and 3-(trifluoromethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridines, starting from N-benzyl piperidone. This study provides a foundation for the development of derivatives with enhanced biological properties, leveraging the unique electronic and steric influences of fluoromethoxy groups (Guiadeen et al., 2008).

Antiviral Activity

Boros et al. (2009) explored the antiviral activity of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one derivatives as HIV integrase inhibitors. Their research demonstrated that specific modifications to the naphthyridinone ring system, particularly at the N-1, C-3, and 7-benzyl positions, significantly influence the inhibition potency against HIV-integrase. This suggests potential therapeutic applications of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid derivatives in antiretroviral drug development (Boros et al., 2009).

Molecular Design and Synthesis

The design and synthesis of novel heterocyclic systems based on naphthyridine derivatives have been a focus of recent research. Sirakanyan et al. (2018) developed methods for synthesizing new heterocyclic systems starting from 7-benzyl-3-chloro-1-(morpholin-4-yl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile. This work highlights the versatility of naphthyridine derivatives in constructing complex molecular architectures with potential applications in medicinal chemistry and material science (Sirakanyan et al., 2018).

Future Directions

The asymmetric synthesis of the tetrahydronaphthyridine scaffold of TAK-828F represents the first example of the enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine compound . The new synthesis is free of chromatography or distillation purification processes and therefore qualifies for extension to large-scale manufacture . This could open up new possibilities for the development of medicaments for various immune diseases .

properties

IUPAC Name

6-benzyl-7,8-dihydro-5H-1,6-naphthyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-16(20)15-7-6-13-11-18(9-8-14(13)17-15)10-12-4-2-1-3-5-12/h1-7H,8-11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPNSYDXGVRYAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(C=C2)C(=O)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676660
Record name 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid

CAS RN

1160995-15-2
Record name 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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